molecular formula C8H13NO4 B2462048 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid CAS No. 1779359-88-4

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid

Cat. No.: B2462048
CAS No.: 1779359-88-4
M. Wt: 187.195
InChI Key: CKOGPKPHDCYLTR-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with acetic anhydride and subsequent hydrolysis to introduce the hydroxyl and carboxylic acid functionalities . The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol .

Scientific Research Applications

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid but lacks the acetyl and hydroxyl groups.

    N-Acetylpiperidine: Similar to this compound but without the carboxylic acid group.

    3-Hydroxypiperidine: Lacks the acetyl and carboxylic acid groups but retains the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both acetyl and hydroxyl groups on the piperidine ring, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

1-acetyl-3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-8(13,5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGPKPHDCYLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779359-88-4
Record name 1-acetyl-3-hydroxypiperidine-3-carboxylic acid
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